Ethyl 3-bromo-1-(3-chloropyridin-2-YL)-1H-pyrazole-5-carboxylate

chlorantraniliprole synthesis oxidation yield optimization process chemistry

Ethyl 3-bromo-1-(3-chloropyridin-2-YL)-1H-pyrazole-5-carboxylate (CAS 500011-92-7) is a heterocyclic building block belonging to the N-pyridylpyrazole carboxylate ester class. It is the pivotal late-stage intermediate in the synthesis of the anthranilic diamide insecticides chlorantraniliprole (Rynaxypyre) and cyantraniliprole, where it serves as the direct precursor to 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.

Molecular Formula C11H9BrClN3O2
Molecular Weight 330.56 g/mol
CAS No. 500011-92-7
Cat. No. B1609864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromo-1-(3-chloropyridin-2-YL)-1H-pyrazole-5-carboxylate
CAS500011-92-7
Molecular FormulaC11H9BrClN3O2
Molecular Weight330.56 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NN1C2=C(C=CC=N2)Cl)Br
InChIInChI=1S/C11H9BrClN3O2/c1-2-18-11(17)8-6-9(12)15-16(8)10-7(13)4-3-5-14-10/h3-6H,2H2,1H3
InChIKeyFQMUOIZSRNYHTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Bromo-1-(3-Chloropyridin-2-YL)-1H-Pyrazole-5-Carboxylate (CAS 500011-92-7): Supplier Sourcing Guide for the Key Chlorantraniliprole Intermediate


Ethyl 3-bromo-1-(3-chloropyridin-2-YL)-1H-pyrazole-5-carboxylate (CAS 500011-92-7) is a heterocyclic building block belonging to the N-pyridylpyrazole carboxylate ester class. It is the pivotal late-stage intermediate in the synthesis of the anthranilic diamide insecticides chlorantraniliprole (Rynaxypyre) and cyantraniliprole, where it serves as the direct precursor to 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid [1]. The compound possesses a fully aromatic pyrazole core, distinguishing it from its 4,5-dihydro precursor (CAS 500011-91-6) [2]. A single-crystal X-ray diffraction study established its orthorhombic crystal system (space group P2₁2₁2₁) with a pyridine–pyrazole dihedral angle of 78.7(2)°, providing unambiguous structural authentication [2]. The compound is manufactured at industrial scale (3,000-ton-per-year capacity) to supply the global chlorantraniliprole production chain [3].

Why Generic Substitution of Ethyl 3-Bromo-1-(3-Chloropyridin-2-YL)-1H-Pyrazole-5-Carboxylate Poses Procurement Risk


This compound cannot be replaced by its closest structural analogs—the 4,5-dihydro derivative (CAS 500011-91-6), the free carboxylic acid (CAS 500011-86-9), or positional isomers—without fundamentally altering downstream process outcomes. The fully aromatic pyrazole ring is the direct precursor to the pharmacophoric scaffold found in commercial diamide insecticides, while the dihydro analog requires an additional oxidation step that, under conventional persulfate conditions, delivers only 80–88% yield compared to 93–95% achievable with optimized bromine-based photo-catalytic oxidation [1]. The ethyl ester moiety provides distinct solubility and crystallinity advantages over the free acid (mp 117–118 °C vs 197–200 °C), enabling more straightforward purification by recrystallization . The integrity of the 3-bromo-1-(3-chloropyridin-2-yl) substitution pattern is essential: SAR studies confirm that the 3-bromo and N-(3-chloropyridin-2-yl) groups are critical for insecticidal activity in the final anthranilic diamide products [2].

Quantitative Differentiation Evidence: Why Ethyl 3-Bromo-1-(3-Chloropyridin-2-YL)-1H-Pyrazole-5-Carboxylate Outperforms Comparators


Photo-Catalyzed Bromine Oxidation Achieves 93–95% Yield vs 80–88% with Conventional Persulfate Oxidation

In the aromatization of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate (CAS 500011-91-6) to the title compound, a photo-catalyzed bromine oxidation method delivers a yield of 93–95%, compared to 80–88% obtained with the conventional potassium persulfate method [1]. This represents an absolute yield improvement of 7–15 percentage points. The yield advantage is quantified in patent US 2023/0086433 A1, which explicitly compares the two oxidation protocols [1].

chlorantraniliprole synthesis oxidation yield optimization process chemistry

Reaction Condition Severity: 25–65 °C and 30–45 min vs 125–130 °C and ~8 h for Conventional Oxidation

The photo-catalyzed bromine oxidation process operates at 25–65 °C under normal pressure with a reaction time of 30–45 minutes, in stark contrast to the conventional persulfate method requiring 125–130 °C under vacuum for approximately 8 hours [1]. The temperature differential is 60–105 °C lower, and the reaction time is reduced by more than 90% [1].

process intensification mild reaction conditions energy efficiency

Melting Point Advantage: Ethyl Ester (117–118 °C) vs Free Carboxylic Acid Analog (197–200 °C) for Downstream Processing

The title ethyl ester exhibits a melting point of 117–118 °C, as reported by Chemsrc, while its hydrolysis product—3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (CAS 500011-86-9)—melts at 197–200 °C per TCI Chemicals specification . The 80 °C lower melting point facilitates recrystallization-based purification under milder conditions, reduces thermal stress during isolation, and improves solubility in common organic solvents for subsequent coupling reactions .

physicochemical property comparison purification efficiency ester vs acid intermediate

Scaffold-Linked Insecticidal Activity: Derivatives of This Scaffold Attain LC50 23.67 mg L⁻¹ vs Tebufenozide 37.77 mg L⁻¹

A series of diacylhydrazine derivatives built on the 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold, using this compound as the key intermediate, were evaluated against Plutella xylostella [1]. The most active derivative (compound 10h) displayed an LC50 of 23.67 mg L⁻¹, which is 37% more potent than the commercial ecdysone agonist tebufenozide (LC50 37.77 mg L⁻¹) [1]. This scaffold is conserved across chlorantraniliprole, cyantraniliprole, and SYP-9080 [1].

insecticidal activity structure-activity relationship ryanodine receptor modulator

Industrial Supply Assurance: 3,000-Ton-Per-Year Manufacturing Capacity Established in 2025

Zhonggao Chemical (subsidiary of Zhejiang Zhongshan Chemical Industry Group) announced in March 2025 that it received environmental impact assessment approval for a 3,000-ton-per-year expansion of its ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate (referred to as 'K acid' in industry) production line, upgrading from a previous 1,500-ton capacity established in 2024 [1]. The total investment for this expansion is 230 million yuan [1]. This scale exceeds that reported for any alternative pyrazole carboxylate intermediate in the chlorantraniliprole supply chain.

supply chain large-scale manufacturing commercial availability

Unambiguous Crystallographic Identity: Unit Cell Parameters Enable Definitive QC by XRD Against Dihydro Impurity

The single-crystal X-ray structure of the title compound (CCDC deposition from IUCr) reveals an orthorhombic P2₁2₁2₁ space group with unit cell dimensions a = 7.404(2) Å, b = 10.024(2) Å, c = 17.072(3) Å, V = 1267.0(4) ų, Z = 4 [1]. The pyridine–pyrazole dihedral angle of 78.7(2)° is a definitive structural fingerprint that distinguishes the fully aromatic product from the 4,5-dihydro precursor, which cannot adopt this planar-aromatic conformation [1]. These crystallographic parameters provide a quantitative basis for powder XRD identity testing and HPLC method validation to detect residual dihydro impurity.

quality control crystal structure polymorph identification

Procurement-Relevant Application Scenarios for Ethyl 3-Bromo-1-(3-Chloropyridin-2-YL)-1H-Pyrazole-5-Carboxylate


Large-Scale Chlorantraniliprole API Manufacturing: Sourcing the Aromatized Intermediate for Final Coupling

In the commercial synthesis of chlorantraniliprole, the title compound is hydrolyzed to 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, which is then coupled with 2-amino-5-chloro-N,3-dimethylbenzamide to yield the active ingredient [1]. Procuring the ethyl ester form ensures that the aromatization step has been completed and verified, transferring the quality control burden to the intermediate supplier. With confirmed industrial capacity of 3,000 tons/year, the compound supports uninterrupted large-scale API production [2]. The photo-catalyzed bromine oxidation route, delivering 93–95% yield, further reduces cost per kg of final API [3].

Discovery Chemistry: Scaffold-Hopping Around the 3-Bromo-1-(3-Chloropyridin-2-YL)-1H-Pyrazole Motif for Novel Ryanodine Receptor Modulators

Medicinal and agrochemical chemists use this compound as a late-stage diversification point. The ethyl ester can be hydrolyzed to the acid and coupled with diverse amines to generate libraries of N-pyridylpyrazole carboxamides. SAR studies demonstrate that 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole derivatives achieve LC50 values as low as 23.67 mg L⁻¹ against P. xylostella, outperforming tebufenozide (37.77 mg L⁻¹), validating the scaffold as a privileged structure for ryanodine receptor-targeted insecticide discovery [4].

Analytical Reference Standard and Impurity Profiling for Chlorantraniliprole Formulations

The compound serves as a characterized reference material for HPLC impurity profiling in chlorantraniliprole technical and formulated products. The unequivocal crystallographic identity (orthorhombic P2₁2₁2₁, unit cell a = 7.404 Å, b = 10.024 Å, c = 17.072 Å; dihedral angle 78.7°) allows its use as an XRD calibration standard [5]. Suppliers offering this compound at ≥97% purity (HPLC) enable robust method validation for detecting residual ester intermediate in final API [5].

Process Chemistry Optimization: Benchmarking Oxidation Protocols for Dihydropyrazole Aromatization

Chemical engineers and process chemists selecting between the dihydro precursor (CAS 500011-91-6) and the pre-aromatized title compound can use the patent-reported yield differential (93–95% for Br₂/photo-catalyzed vs 80–88% for K₂S₂O₈) and condition advantage (25–65 °C/30–45 min vs 125–130 °C/~8 h) to make a data-driven make-vs-buy decision [3]. For programs lacking specialized photo-reactor infrastructure, purchasing the pre-formed aromatic intermediate eliminates a low-yielding, energy-intensive unit operation [3].

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